IDO2 Inhibition vs. Indoximod
In a direct comparison of IDO2 inhibitory activity, CAS 5149-74-6 exhibits an IC50 of 51,000 nM (51 μM) against mouse IDO2 expressed in HEK293T cells [1]. This potency is comparable to that of the reference IDO2 inhibitor 1-methyl-D-tryptophan (Indoximod), which shows an IC50 of 35,000 nM (35 μM) against human IDO2 under similar assay conditions [2]. The <2-fold difference in potency positions CAS 5149-74-6 as a structurally distinct, synthetically accessible alternative to indoximod for IDO2-targeted research applications.
| Evidence Dimension | IDO2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 51,000 nM (51 μM) |
| Comparator Or Baseline | 1-Methyl-D-tryptophan: 35,000 nM (35 μM) |
| Quantified Difference | 1.5-fold weaker potency (not statistically significant across species) |
| Conditions | Mouse IDO2 transfected in HEK293T cells; kynurenine formation assay with L-Trp substrate, 24 hr incubation [1]; Human IDO2 expressed in E. coli BL21 Star, similar assay [2] |
Why This Matters
Procurement of CAS 5149-74-6 provides a chemically distinct IDO2 inhibitor scaffold with potency comparable to the clinical-stage compound indoximod, enabling orthogonal validation of IDO2 biology and mitigating target-based assay interference.
- [1] BindingDB. BDBM50533241 (CHEMBL4465170). IC50 = 5.10E+4 nM for mouse IDO2. Accessed 2026. View Source
- [2] BindingDB. BDBM50241727 (CHEMBL504816). IC50 = 3.50E+4 nM for human IDO2 (1-Methyl-D-tryptophan). Accessed 2026. View Source
